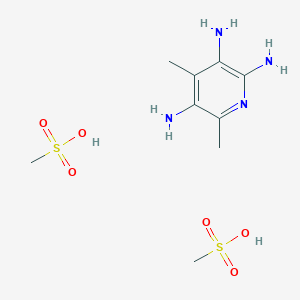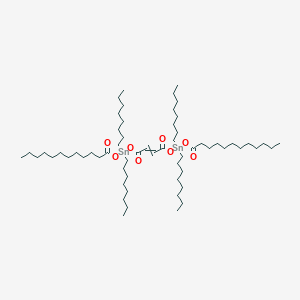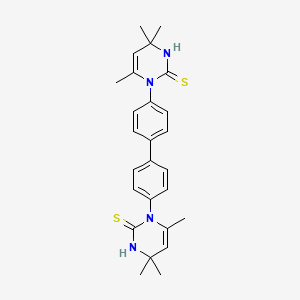
2-Pyrimidinethiol, p,p'-biphenylylenebis(dihydro-4,4,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) is a complex organic compound with a unique structure that includes a pyrimidine ring and a biphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) typically involves the combination of 4,6-diamino-2-pyrimidinethiol with biphenyl derivatives under controlled conditions. One common method is the hydrothermal synthesis, where the reactants are combined in a high-pressure reactor and heated to specific temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrothermal synthesis, utilizing advanced reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as crystallization and filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The thiol group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-4,4,6-trimethyl-2-pyrimidinethiol: A similar compound with a slightly different structure, used in similar applications.
4,6-Diamino-2-pyrimidinethiol: Another related compound with distinct biological activities.
Uniqueness
2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) is unique due to its biphenyl group, which enhances its stability and reactivity compared to other pyrimidinethiol derivatives. This structural feature makes it particularly valuable in coordination chemistry and material science .
Propiedades
Número CAS |
63732-02-5 |
|---|---|
Fórmula molecular |
C26H30N4S2 |
Peso molecular |
462.7 g/mol |
Nombre IUPAC |
4,6,6-trimethyl-3-[4-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]phenyl]-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C26H30N4S2/c1-17-15-25(3,4)27-23(31)29(17)21-11-7-19(8-12-21)20-9-13-22(14-10-20)30-18(2)16-26(5,6)28-24(30)32/h7-16H,1-6H3,(H,27,31)(H,28,32) |
Clave InChI |
HYVMLBNBBQAAGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=CC(NC4=S)(C)C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
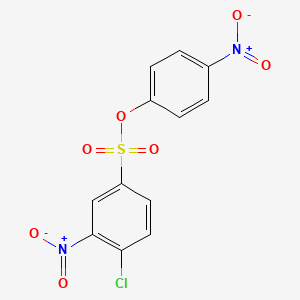


![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
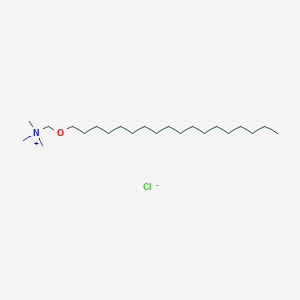
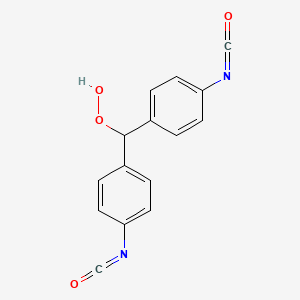

![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
